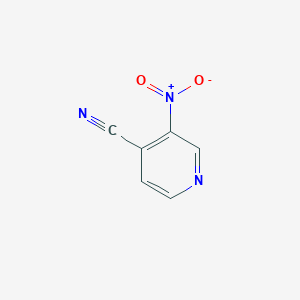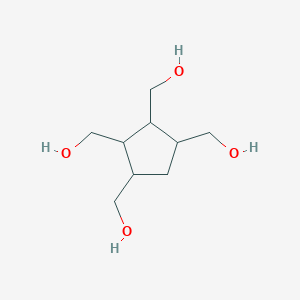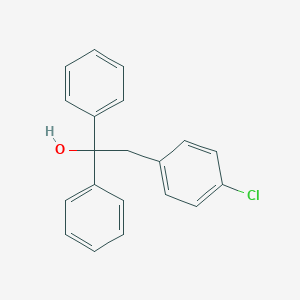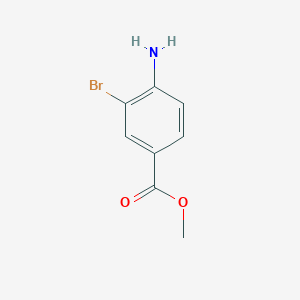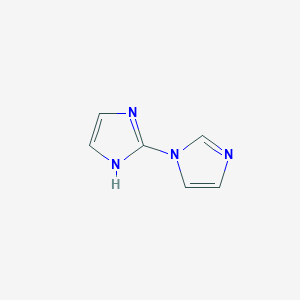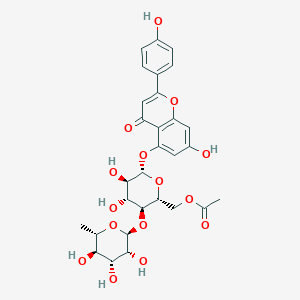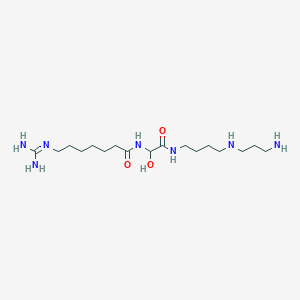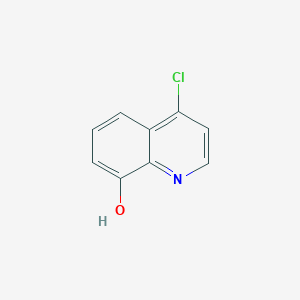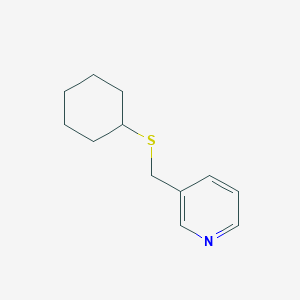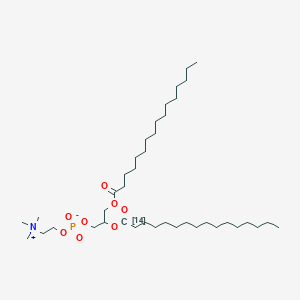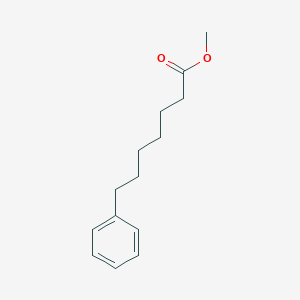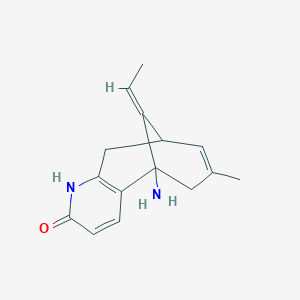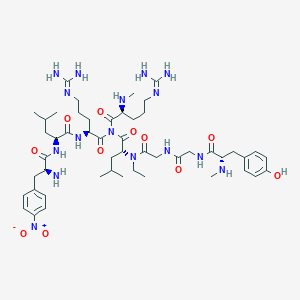
7,8-Difluoroquinoline-3-carboxylic acid
説明
Synthesis Analysis
The synthesis of compounds related to 7,8-Difluoroquinoline-3-carboxylic acid involves various methods, including practical synthesis routes for intermediates and derivatives. One study highlights the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, an intermediate for tricyclic quinolone derivatives (Matsuoka et al., 1997). Another paper discusses the synthesis of 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids from 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Ziegler et al., 1989).
Molecular Structure Analysis
The molecular structure of 7,8-Difluoroquinoline-3-carboxylic acid and its derivatives is typically characterized by spectroscopic methods like NMR, IR, and MS. For example, the structure of various substituted hexahydro [1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid derivatives was elucidated using these methods (Al-huniti et al., 2007).
Chemical Reactions and Properties
The chemical reactions of 7,8-Difluoroquinoline-3-carboxylic acid derivatives often involve interactions with various reagents leading to a range of compounds. Studies have explored various chemical reactions, including the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid (Verschueren et al., 1992) and the preparation of N-substituted regioisomers (Xia et al., 2013).
Physical Properties Analysis
Physical properties of 7,8-Difluoroquinoline-3-carboxylic acid and its derivatives, such as solubility, melting points, and stability, are crucial for their practical applications. However, specific studies focusing on the physical properties of this compound were not identified in the current search.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other chemical entities, define the utility of 7,8-Difluoroquinoline-3-carboxylic acid in various applications. One study investigating the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted compounds provides insights into their chemical properties (Koga et al., 1980).
科学的研究の応用
Carboxylic acids are versatile organic compounds used in various fields such as organic synthesis, nanotechnology, and polymers . Here are some general applications:
-
Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
-
Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Polymers : In the area of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc .
特性
IUPAC Name |
7,8-difluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKQPUGRVXSJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Difluoroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



